molecular formula C10H19NO3 B183704 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol CAS No. 63478-84-2

1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol

Cat. No. B183704
Key on ui cas rn: 63478-84-2
M. Wt: 201.26 g/mol
InChI Key: KAEFUAJBLZQMTF-UHFFFAOYSA-N
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Patent
US04125518

Procedure details

Tris-(hydroxymethyl)-aminomethane (24.23 grams; 0.2 mole) and cyclohexanone (19.63 grams; 0.2 mole) were refluxed overnight in 150 mls of toluene, using a water separator to remove approximately 3.6 mls of water. The toluene was then removed by distillation and the residue was recrystallized from acetone to obtain 32 grams (79.5% of theoretical; m.p. 117°-119° C.) of the desired compound.
Quantity
24.23 g
Type
reactant
Reaction Step One
Quantity
19.63 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:7][OH:8])([CH2:5][OH:6])[NH2:4].[C:9]1(=O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.O>C1(C)C=CC=CC=1>[CH2:2]([C:3]1([CH2:7][OH:8])[NH:4][C:9]2([CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[O:6][CH2:5]1)[OH:1]

Inputs

Step One
Name
Quantity
24.23 g
Type
reactant
Smiles
OCC(N)(CO)CO
Name
Quantity
19.63 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove approximately 3.6 mls of water
CUSTOM
Type
CUSTOM
Details
The toluene was then removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
C(O)C1(COC2(N1)CCCCC2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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